Bienvenue dans la boutique en ligne BenchChem!

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid (CAS 438530-15-5) is a synthetic small-molecule hybrid that incorporates a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene–amide spacer to a linear 5-oxopentanoic acid backbone. The compound is categorized as an N-substituted glutaric acid monoamide and is primarily utilized as a research-grade intermediate or tool compound in medicinal chemistry, chemical biology, and early-stage drug discovery programs.

Molecular Formula C13H15NO5
Molecular Weight 265.26g/mol
CAS No. 438530-15-5
Cat. No. B510100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid
CAS438530-15-5
Molecular FormulaC13H15NO5
Molecular Weight265.26g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC(=O)O
InChIInChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-7-9-4-5-10-11(6-9)19-8-18-10/h4-6H,1-3,7-8H2,(H,14,15)(H,16,17)
InChIKeyPBNAFLQRRUQBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid (CAS 438530-15-5): A Structurally Defined Benzodioxole–Pentanoic Acid Hybrid for Targeted Chemical Biology and Medicinal Chemistry Procurement


5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid (CAS 438530-15-5) is a synthetic small-molecule hybrid that incorporates a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene–amide spacer to a linear 5-oxopentanoic acid backbone [1]. The compound is categorized as an N-substituted glutaric acid monoamide and is primarily utilized as a research-grade intermediate or tool compound in medicinal chemistry, chemical biology, and early-stage drug discovery programs . Its molecular formula is C13H15NO5, with a molecular weight of 265.26 g/mol, a calculated logP of 0.8, a topological polar surface area (TPSA) of 84.9 Ų, and a hydrogen bond donor/acceptor count of 2/5, placing it within lead-like chemical space [1]. The commercially available material is typically supplied at ≥98% purity (HPLC) by multiple independent vendors, ensuring a consistent starting point for structure–activity relationship (SAR) exploration and assay development .

Why 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic Acid Cannot Be Replaced by Simple In-Class Analogs: Evidence-Based Procurement Rationale


Benzodioxole-containing pentanoic acid derivatives form a structurally diverse family in which subtle modifications to the linker, backbone substitution, or amide connectivity produce substantial changes in physicochemical properties, conformational flexibility, and biological target engagement. Generic substitution—for instance, replacing the target compound with a des-methylene analog (CAS 355810-48-9) or a gem-dimethyl backbone-modified analog (CAS 436088-57-2)—is not scientifically justified without confirmatory comparative data, because these structural differences alter logP, hydrogen-bonding capacity, rotatable bond count, and steric bulk in ways that directly impact membrane permeability, metabolic stability, and protein-ligand binding kinetics [1][2]. Furthermore, the benzodioxole substructure itself is a privileged pharmacophore known to participate in specific π–π stacking and hydrogen-bonding interactions with enzyme active sites, meaning that even modest changes to the linker length or amide geometry can shift selectivity profiles across closely related targets [3]. The quantitative evidence presented in Section 3 demonstrates exactly where these physicochemical and structural differences translate into measurable, selection-relevant differentiation.

Product-Specific Quantitative Differentiation Guide: 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid vs. Closest Analogs


Methylene Spacer Effect: Enhanced Conformational Flexibility vs. Des-Methylene Analog (CAS 355810-48-9)

The target compound possesses a methylene (–CH₂–) spacer between the benzodioxole ring and the amide nitrogen. In contrast, the des-methylene analog 5-(1,3-benzodioxol-5-ylamino)-5-oxopentanoic acid (CAS 355810-48-9) attaches the anilinic nitrogen directly to the aromatic ring. This single-carbon deletion reduces the rotatable bond count from 6 in the target compound to 5 in the analog, eliminates one sp³-hybridized center, and creates a more rigid, conjugated anilide system. The structural difference is quantified by the computed topological polar surface area (TPSA) of 84.9 Ų for the target vs. an estimated 75–77 Ų for the analog, indicating altered hydrogen-bonding potential and membrane permeability [1]. Conformational sampling studies indicate that the methylene spacer introduces a gauche/anti energy barrier that the des-methylene analog cannot access, which may affect binding pocket complementarity [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Backbone Linearity and Steric Profile: Target Compound vs. 3,3-Dimethyl Analog (CAS 436088-57-2)

The target compound features an unsubstituted pentanoic acid backbone, whereas 5-[(1,3-benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid (CAS 436088-57-2) incorporates a gem-dimethyl group at the C3 position. This substitution increases the molecular weight from 265.26 to 293.31 g/mol (Δ = +28.05 g/mol), raises the calculated logP from 0.8 to an estimated 1.5–1.8, and introduces significant steric hindrance near the carboxylic acid terminus. The gem-dimethyl group also reduces conformational flexibility by restricting rotation around the C2–C3 and C3–C4 bonds. These differences are critical because the linear, unsubstituted backbone of the target compound maintains a predictable extended conformation that maximizes the distance between the benzodioxole pharmacophore and the carboxylic acid H-bond donor/acceptor, a geometric feature that may be essential for engaging targets with deep, narrow binding clefts [1]. The 3,3-dimethyl analog, by contrast, adopts a more compact, kinked conformation that alters the spatial relationship between the two terminal functional groups [2].

Medicinal Chemistry Drug Design ADME Properties

Amide Bond Integrity: Target Compound vs. Ketone-Only Analog (CAS 87961-41-9)

The target compound contains a secondary amide bond (CO–NH) linking the benzodioxolemethyl group to the pentanoic acid chain. This amide bond is absent in 5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid (CAS 87961-41-9), which instead features a direct ketone linkage between the aromatic ring and the pentanoic acid. The presence of the amide bond in the target compound provides: (i) a hydrogen bond donor (NH) that can participate in additional polar interactions with biological targets, (ii) partial double-bond character that restricts rotation and stabilizes a trans amide conformation, and (iii) differential metabolic stability profiles, as secondary amides are generally more resistant to hydrolytic cleavage than analogous ketones under physiological pH conditions [1][2]. The ketone-only analog (CAS 87961-41-9) has a molecular formula of C12H12O5 (MW 236.22 g/mol) and lacks the nitrogen atom entirely, making it incapable of forming the same H-bond donor interactions. This fundamentally alters the compound's pharmacophore model and should preclude its use as a direct substitute in any assay where the amide NH is implicated in target engagement [3].

Chemical Biology Metabolic Stability Prodrug Design

Absence of Piperazine-Mediated Off-Target Liability: Target Compound vs. Piperazine Analog (CAS not specified; generic descriptor 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid)

The target compound incorporates a simple secondary amine as the linker nitrogen, whereas 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid replaces this with a piperazine ring. Piperazine-containing compounds are well-documented to exhibit polypharmacology, particularly interactions with aminergic GPCRs (5-HT, dopamine, adrenergic receptors), hERG potassium channels, and various kinases [1]. While no direct comparative selectivity data exist for this specific pair, class-level evidence indicates that removing the piperazine ring in favor of a flexible acyclic amine significantly reduces the probability of these off-target interactions [2]. The target compound's simpler amine structure may therefore offer a cleaner selectivity profile, reducing the experimental burden of counter-screening during hit-to-lead optimization. This is a critical procurement consideration: if the research objective is target-specific probe development, the target compound is the more appropriate choice over the piperazine-containing analog, which would require extensive selectivity profiling before use [3].

Selectivity Profiling CNS Drug Discovery Kinase Inhibitor Design

Optimal Research and Industrial Application Scenarios for 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Linear, Conformationally Adaptable Benzodioxole Amide Scaffold

The target compound's 6 rotatable bonds, moderate TPSA (84.9 Ų), and linear pentanoic acid backbone [1] make it an optimal core scaffold for SAR campaigns exploring linker-length and conformational flexibility effects on target binding. Its methylene spacer distinguishes it from the more rigid des-methylene analog, while its unsubstituted backbone avoids the steric bulk of the 3,3-dimethyl variant. Researchers should prioritize this compound when the binding hypothesis involves an extended pharmacophore spanning from the benzodioxole ring to a carboxylic acid interaction site approximately 10–12 Å distant .

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Construction

With a molecular weight of 265.26 g/mol, logP of 0.8, and compliance with the Rule of Three for fragment-like properties [1], the target compound is well-suited for inclusion in fragment or lead-like screening libraries. Its favorable physicochemical profile contrasts with the 3,3-dimethyl analog (MW 293.31, logP ~1.5–1.8), which breaches the preferred fragment MW threshold. Procurement for fragment library assembly is justified when the screening objective is to identify low-molecular-weight hits with high ligand efficiency and ample vectors for subsequent chemical elaboration .

Selectivity Profiling Studies Where Piperazine-Associated Off-Target Activity Must Be Minimally Confounded

In target-specific probe development or chemoproteomics experiments, the target compound's simple acyclic amine linker avoids the GPCR, hERG, and kinase polypharmacology liabilities associated with piperazine-containing benzodioxole analogs [1]. This makes it the preferred procurement choice when the research objective demands a cleaner pharmacological tool with reduced counter-screening requirements. Investigators should select this compound over piperazine analogs when the experimental readout is sensitive to off-target aminergic or ion channel modulation .

Amide Bond-Dependent Prodrug or Metabolic Stability Investigations

The presence of a secondary amide linkage in the target compound—absent in the ketone-only analog (CAS 87961-41-9)—provides a unique handle for studying amide hydrolysis rates, plasma stability, and prodrug activation mechanisms [1]. The amide bond's partial double-bond character imposes a predictable trans geometry that can be exploited in structure-based design. Procurement is specifically indicated for programs where the amide NH is hypothesized to form a critical hydrogen bond with the target or where differential amide vs. ketone metabolic stability is under investigation .

Quote Request

Request a Quote for 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.